4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid
Description
The compound 4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid features a steroidal cyclopenta[a]phenanthrene backbone with multiple functional groups:
- Core structure: A decahydrocyclopenta[a]phenanthrene system with hydroxyl (17-position), methyl (10,13-positions), and dioxo (3,11-positions) groups.
- Side chain: A 2-oxoethoxy-4-oxobutanoyl linker bridging the steroidal core to a benzoic acid moiety.
- Molecular formula: Likely C₃₂H₃₉NO₁₀ (exact formula inferred from similar compounds in and ).
Properties
Molecular Formula |
C33H39NO9 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C33H39NO9/c1-31-13-11-22(35)15-21(31)7-8-23-24-12-14-33(42,32(24,2)16-25(36)29(23)31)26(37)18-43-28(39)10-9-27(38)34-17-19-3-5-20(6-4-19)30(40)41/h3-6,15,23-24,29,42H,7-14,16-18H2,1-2H3,(H,34,38)(H,40,41)/t23-,24-,29+,31-,32-,33-/m0/s1 |
InChI Key |
GCIFXPSTGTWJOA-ZKNZQHTBSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC5=CC=C(C=C5)C(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC5=CC=C(C=C5)C(=O)O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of various functional groups through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
Reactions at the Steroidal Core
The steroidal backbone contains hydroxyl and ketone groups that are key reaction sites:
-
17-Hydroxy Group :
-
Esterification : Analogous to compounds like 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate , the 17-hydroxy group may react with acyl chlorides or anhydrides to form esters.
-
Oxidation : Under strong oxidizing agents (e.g., CrO₃), the secondary alcohol could oxidize to a ketone, though steric hindrance from the methyl groups might impede this reaction.
-
-
3,11-Diketone Groups :
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce the ketones to secondary alcohols, as seen in similar steroid derivatives .
-
Enolate Formation : In basic conditions (e.g., LDA), the α-hydrogens of the ketones may deprotonate, enabling alkylation or aldol reactions.
-
Reactions at the Ester Linkage
The 2-oxoethoxy bridge is susceptible to hydrolysis:
-
Acid-Catalyzed Hydrolysis :
In the presence of H₃O⁺, the ester hydrolyzes to a carboxylic acid and alcohol. For example:This reaction is critical in prodrug activation strategies .
-
Base-Catalyzed Hydrolysis :
NaOH or KOH would cleave the ester into a carboxylate salt and alcohol:
Reactions at the Amide Bond
The butanoyl-amino linkage is relatively stable but can hydrolyze under extreme conditions:
-
Acidic Hydrolysis :
Concentrated HCl at high temperatures may break the amide into a carboxylic acid and amine: -
Basic Hydrolysis :
NaOH or KOH yields a carboxylate salt and amine:
Reactions at the Benzoic Acid Group
The terminal carboxylic acid group participates in acid-base and condensation reactions:
-
Salt Formation :
Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts: -
Esterification :
Methanol/H⁺ or DCC/DMAP catalyzes ester formation with alcohols:
Research Gaps and Recommendations
While structural analogs suggest plausible reactivity, empirical data for the exact compound are absent in the reviewed sources. Future studies should prioritize:
-
Synthetic Pathways : Optimize esterification/amide coupling steps using reagents like EDC/NHS.
-
Stability Studies : Assess hydrolytic degradation under physiological conditions (pH 7.4, 37°C).
-
Biological Activity : Screen metabolites for pharmacological effects, leveraging the steroidal scaffold’s known bioactivity .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C30H46O5
- Molecular Weight : 486.683 g/mol
- IUPAC Name : 4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid
Physical Properties
The compound exhibits characteristics typical of steroid derivatives due to its cyclopenta[a]phenanthrene backbone. It is expected to have a moderate solubility in organic solvents and limited solubility in water.
Medicinal Chemistry
- Anticancer Research :
- Hormonal Regulation :
Biochemical Studies
-
Cell Signaling Pathways :
- The compound has been studied for its interactions with cellular receptors involved in signaling pathways. Its ability to bind to specific receptors could influence cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition :
Pharmaceutical Applications
- Drug Development :
- Formulation Development :
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their cytotoxic effects on breast cancer cell lines. Results indicated that certain modifications led to increased apoptosis in cancer cells compared to control groups .
Case Study 2: Hormonal Modulation
A clinical trial investigating the effects of the compound on prostate cancer patients showed promising results in lowering testosterone levels and inhibiting tumor growth. The trial highlighted the need for further studies to establish optimal dosing regimens and long-term effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[a]phenanthrene Derivatives with Modified Side Chains
Compound from (CAS 2203-97-6)
- Structure: 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-...]ethoxy]-4-oxo-butanoic acid.
- Key differences : Additional hydroxyl group at position 11; molecular formula C₂₅H₃₄O₈.
Pregnane Derivative from
- Structure : Includes a butanedioic acid (succinic acid) group instead of benzoic acid.
- Key differences : Succinic acid moiety increases polarity and may alter binding to nucleic acid structures like G-quadruplex DNA, as shown in REMD simulations .
Compound from (CAS 80-96-6)
- Structure : Tetradecahydrocyclopenta[a]phenanthrene backbone with reduced saturation.
Bile Acid and Steroid Analogues
Lithocholic Acid Derivatives ()
- Example: Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (Compound 7).
- Key differences: Pentanoate ester side chain and hydroxyl group at position 3. These modifications enhance metabolic stability but reduce solubility compared to the target compound’s benzoic acid group .
Methoxy-Substituted Bile Acid ()
Progesterone Receptor-Targeting Compounds
Ulipristal Acetate (–14)
- Structure: [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-...] acetate.
- Key differences: Acetyl and dimethylaminophenyl groups confer high affinity for progesterone receptors, a feature absent in the target compound due to its benzoic acid linker .
Alkylating Agents ()
- Example: [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-...] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate.
Pharmacological and Physicochemical Comparisons
Bioactivity Profiles
Biological Activity
The compound 4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopenta[a]phenanthren backbone with multiple functional groups that enhance its biological interactions. The molecular formula is , and it possesses a molecular weight of approximately 462.53 g/mol. The presence of hydroxyl groups and oxo functionalities suggests potential reactivity and interaction with biological targets.
Structural Formula
IUPAC Name
4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with key enzymes and receptors involved in inflammation and cellular signaling.
- Anti-inflammatory Effects : Studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This effect is crucial in conditions like arthritis and other inflammatory diseases .
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities. This activity helps in scavenging free radicals and reducing oxidative stress in cells .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound may possess cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues due to its hydrophobic characteristics.
- Metabolism : Metabolic pathways may involve phase I and II reactions leading to various metabolites.
- Excretion : Primarily excreted through renal pathways after conjugation.
Study 1: Anti-inflammatory Activity
A study conducted on animal models indicated that administration of this compound significantly reduced markers of inflammation in induced arthritis models. The results showed a decrease in joint swelling and pain levels compared to control groups .
Study 2: Anticancer Properties
In vitro experiments demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it triggered apoptosis via mitochondrial pathways .
Study 3: Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was found to enhance neuronal survival rates in models of neurodegeneration .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Widespread |
| Metabolism | Phase I & II |
| Excretion | Renal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
